3-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine
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Overview
Description
3-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridine ring can then be introduced through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Pyridine-2-carboxylic acid:
Uniqueness
3-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is unique due to its fused indole-pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
pyridin-3-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H15N3O/c21-17(12-4-3-8-18-10-12)20-9-7-16-14(11-20)13-5-1-2-6-15(13)19-16/h1-6,8,10,19H,7,9,11H2 |
InChI Key |
XCYOKHUFNUBDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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